![molecular formula C22H27N3O2 B5568137 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound falls within a broader class of compounds characterized by their benzimidazole structure, which is a fusion of a benzene ring and an imidazole moiety. Benzimidazole derivatives have been extensively studied due to their diverse pharmacological activities and potential for various applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions. For instance, a series of 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamides have been synthesized as HDAC inhibitors (Wang et al., 2011). Another example includes the synthesis of novel benzimidazole derivatives, involving the condensation of diamines with aromatic aldehydes (Sondhi et al., 2006).

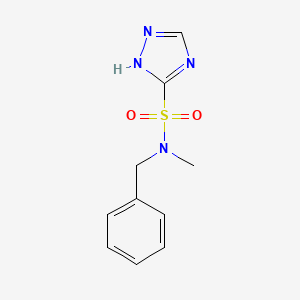

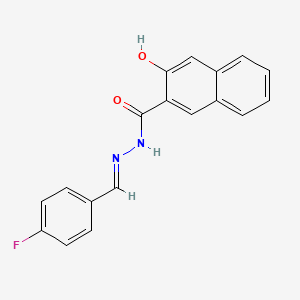

Molecular Structure Analysis

Benzimidazole derivatives often have complex molecular structures, characterized by the presence of various substituents that significantly influence their properties and activities. The structure of these compounds can be confirmed through methods like X-ray crystallography, as demonstrated in studies of similar compounds (Browne et al., 1981).

Chemical Reactions and Properties

The chemical properties of benzimidazole derivatives are influenced by their structure. For example, the presence of a hydroxyl group can lead to hydrogen bonding and affect the compound's reactivity. These compounds participate in various chemical reactions, such as cyclocondensation, which can lead to the formation of diverse derivatives with different functional groups (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, making them suitable for various applications.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties based on their structural variations. They can show properties like antifungal, antibacterial, and antitumor activities due to the presence of specific functional groups (Narayana et al., 2004). The presence of different substituents can also lead to the formation of compounds with varied pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Cancer Treatment : A related compound, SB939, is a potent pan-HDAC inhibitor with excellent drug-like properties, showing efficacy in various in vivo tumor models. It's being tested in clinical trials for its antitumor activity (Wang et al., 2011).

Poly(ADP-ribose) Polymerase Inhibition : The compound ABT-888, which has a similar benzimidazole structure, demonstrates significant efficacy against PARP enzymes and has been tested in clinical trials for cancer treatment. It exhibits high oral bioavailability and in vivo efficacy in cancer models (Penning et al., 2009).

Gastric Acid Secretion Inhibition : Substituted benzimidazoles, including compounds with similar structures, have been shown to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, suggesting potential applications in treating conditions like peptic ulcers (Fellenius et al., 1981).

Synthesis of Diagnostic Agents : The synthesis of (S)-BZM and (S)-IBZM, which are structurally related to the compound , has been developed for preparing diagnostic agents in medical imaging, particularly in positron emission tomography (PET) (Bobeldijk et al., 1990).

Anticancer and Antifungal Activities : Other benzimidazole derivatives have shown significant anticancer and antifungal activities, suggesting the potential of similar compounds in these therapeutic areas (Salahuddin et al., 2014).

Pharmacokinetics in Anti-fibrosis Drugs : Studies on compounds with benzimidazole structures similar to the mentioned compound have shown promise as oral anti-fibrotic drugs, with effective pharmacokinetics and tissue distribution (Kim et al., 2008).

Antimicrobial Applications : Benzimidazole derivatives have been evaluated for antimicrobial activity against various pathogens, indicating the potential utility of similar compounds in treating infections (Sethi et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-15-8-9-18-19(12-15)24-20(23-18)14-25(4)21(26)17-7-5-6-16(13-17)10-11-22(2,3)27/h5-9,12-13,27H,10-11,14H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZQDKMBSEEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)